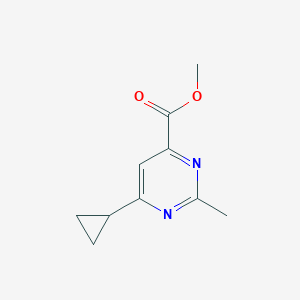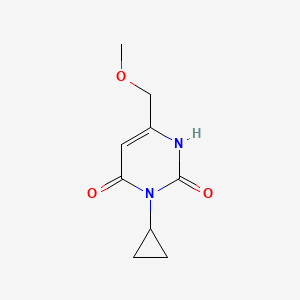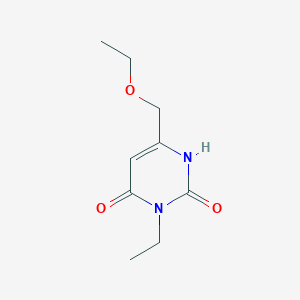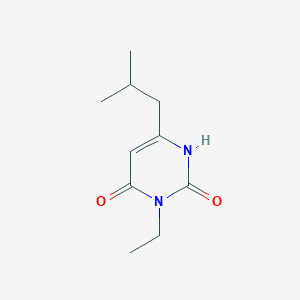
1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile
Descripción general
Descripción
1-(Cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile, or CMPC, is an organonitrile compound that has been used in a variety of scientific research applications. CMPC is a unique compound due to its high reactivity and its ability to form strong bonds with other molecules. It is an important tool for organic synthesis and has been used in a variety of biomedical research applications.
Aplicaciones Científicas De Investigación
CMPC has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in molecular biology experiments. Additionally, CMPC has been used to study the structure and function of proteins and enzymes, as well as to study the mechanism of action of certain drugs. It has also been used in drug design and development, as well as in the study of diseases and their treatments.
Mecanismo De Acción
The mechanism of action of CMPC is not yet fully understood. However, it is believed that CMPC forms strong bonds with other molecules, allowing it to interact with proteins and enzymes. Additionally, CMPC has been shown to interact with certain drugs, allowing it to affect their activity. It is also believed that CMPC may be able to interact with certain receptors in the body, allowing it to affect biochemical and physiological processes.
Biochemical and Physiological Effects
The effects of CMPC on biochemical and physiological processes are not yet fully understood. However, it has been shown to affect the activity of certain proteins and enzymes, as well as to affect the activity of certain drugs. Additionally, CMPC has been shown to interact with certain receptors in the body, allowing it to affect biochemical and physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using CMPC in lab experiments is its high reactivity and its ability to form strong bonds with other molecules. This allows it to be used in a variety of scientific research applications. Additionally, CMPC is relatively easy to synthesize and is readily available. However, CMPC is highly toxic and should be handled with extreme caution. Additionally, CMPC can be difficult to work with in certain conditions, such as in the presence of oxygen or water.
Direcciones Futuras
There are a number of potential future applications for CMPC. It could be used in drug design and development, as well as in the study of diseases and their treatments. Additionally, CMPC could be used to study the structure and function of proteins and enzymes, as well as to study the mechanism of action of certain drugs. Additionally, CMPC could be used to develop new catalysts and ligands for use in organic synthesis. Finally, CMPC could be used to develop new compounds that could be used in biomedical research applications.
Propiedades
IUPAC Name |
1-(cyanomethyl)-3-pyridin-3-ylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5/c12-3-5-16-8-10(6-13)11(15-16)9-2-1-4-14-7-9/h1-2,4,7-8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEWTWWOBPTRKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C=C2C#N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![2-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B1482821.png)